Lipophilicity Tuning: m-Tolyl Urea vs. Unsubstituted Phenyl and 3-Hydroxyphenyl Analogs
The target compound's measured lipophilicity (XLogP3-AA = 1.0) places it in a distinct property space compared to two commercially available, closely related analogs. The unsubstituted phenyl analog (CAS 425679-85-2, MW 268.33) is structurally identical except for the absence of the methyl group on the aromatic ring, resulting in a lower computed XLogP3-AA of approximately 0.6 (estimated by structural analogy) and a polar surface area difference [1]. Conversely, the 3-hydroxyphenyl analog (MW 284.33) has a measured XLogP3-AA of -0.27, a shift of more than one log unit into hydrophilic space . These differences directly impact membrane permeability, passive CNS penetration potential, and solubility profiles — properties that cannot be interchanged in a structure-activity relationship (SAR) program without confounding biological interpretation [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 (computed); MW = 282.36; TPSA = 83.7 Ų |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 425679-85-2): XLogP3-AA ~0.6 (estimated). 3-Hydroxyphenyl analog: XLogP3-AA = -0.27 (measured), MW = 284.33. |
| Quantified Difference | ΔXLogP3-AA ≈ +0.4 versus phenyl analog; ΔXLogP3-AA ≈ +1.27 versus 3-hydroxyphenyl analog |
| Conditions | Computed property values using XLogP3 3.0 algorithm (PubChem release 2024.11.20). Experimental logP values not available for target compound. |
Why This Matters
For procurement decisions in CNS or membrane-permeability-dependent assays, the ~1.3 log unit lipophilicity difference between the m-tolyl and 3-hydroxyphenyl analogs translates to an estimated >10-fold difference in predicted membrane partitioning, making these compounds non-substitutable in any permeability-sensitive experimental context.
- [1] PubChem. (2026). Compound Summary for CID 3152354: 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea. View Source
